![molecular formula C26H28Cl2N6O2 B14003655 5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride CAS No. 21696-31-1](/img/structure/B14003655.png)
5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with chloro and carbamimidoyl groups. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride typically involves multi-step organic reactions. The process begins with the chlorination of a benzene derivative, followed by the introduction of carbamimidoyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include halogens (chlorine, bromine), oxidizing agents (potassium permanganate, hydrogen peroxide), and reducing agents (sodium borohydride, lithium aluminum hydride). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in various substituted benzene derivatives.
Applications De Recherche Scientifique
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
- 5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
Uniqueness
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.
Propriétés
Numéro CAS |
21696-31-1 |
|---|---|
Formule moléculaire |
C26H28Cl2N6O2 |
Poids moléculaire |
527.4 g/mol |
Nom IUPAC |
5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C26H27ClN6O2.ClH/c1-28-23(29-2)16-5-9-21(10-6-16)32-25(34)18-13-19(15-20(27)14-18)26(35)33-22-11-7-17(8-12-22)24(30-3)31-4;/h5-15H,1-4H3,(H,28,29)(H,30,31)(H,32,34)(H,33,35);1H |
Clé InChI |
ICQCCWFXZJXHDJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=NC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=NC)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
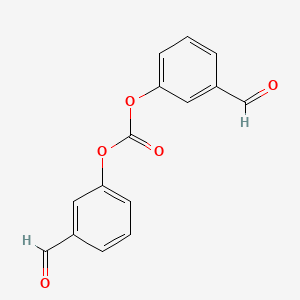
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)


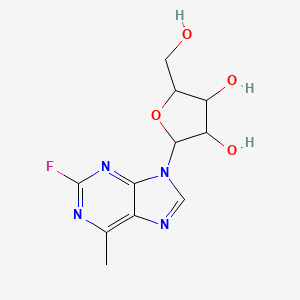


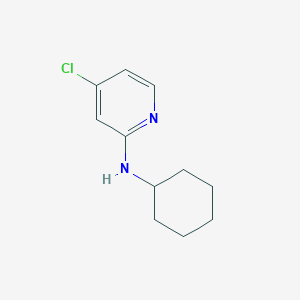
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
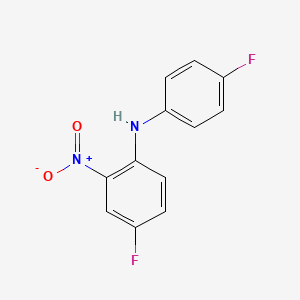

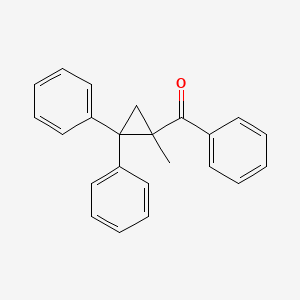
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
